molecular formula C9H10N2O2 B11911657 2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 439687-92-0

2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one

Cat. No.: B11911657
CAS No.: 439687-92-0
M. Wt: 178.19 g/mol
InChI Key: HCMNHKKIZIUMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound featuring a fused pyrrole-pyrimidine scaffold. The methoxymethyl substituent at position 2 distinguishes it from simpler pyrrolopyrimidine derivatives. Its molecular formula is C₉H₁₀N₂O₂, with a monoisotopic mass of 255.984740 g/mol . The compound’s reactivity and physicochemical properties are influenced by the electron-donating methoxymethyl group, which may enhance solubility and metabolic stability compared to non-functionalized analogs.

Properties

CAS No.

439687-92-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C9H10N2O2/c1-13-7-10-6-4-8-3-2-5-11(8)9(10)12/h2-6H,7H2,1H3

InChI Key

HCMNHKKIZIUMKO-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CC2=CC=CN2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the construction of the pyrrolo-pyrimidine core followed by the introduction of the methoxymethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Methoxymethyl Group Transformations

The methoxymethyl (MOM) group serves as both a directing group and a reactive site:

Reaction TypeConditionsProductKey Observations
Acidic HydrolysisTrifluoroacetic acid (TFA), 25–60°C2-(Hydroxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneMethoxymethyl cleavage occurs via protonation of the ether oxygen, yielding hydroxymethyl derivatives .
DeprotectionHCl (aqueous or alcoholic)2-(Hydroxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneComplete deprotection within 2–4 hours at 50°C .
AlkylationNaH, DMSO, methyl iodide2-(Methoxymethyl)-3-methylpyrrolo[1,2-c]pyrimidin-1(2H)-oneSelective alkylation at position 3 of the pyrimidine ring under basic conditions .

Electrophilic Substitution Reactions

The pyrrolo-pyrimidine core undergoes regioselective substitutions:

  • Halogenation :
    Bromination at position 5 occurs using N-bromosuccinimide (NBS) in DMF, yielding 5-bromo derivatives. This position is activated by electron donation from adjacent nitrogen atoms.

  • Nitration :
    Nitric acid in sulfuric acid introduces nitro groups at position 6, driven by the electron-deficient pyrimidine ring .

Cycloaddition and Cross-Coupling Reactions

The conjugated π-system participates in cycloadditions and metal-catalyzed couplings:

  • [3+2]-Cycloaddition :
    Reacts with azomethine ylides (generated from α-imino esters) under flow conditions, forming tricyclic pyrrolidine-fused products .

  • Suzuki Coupling :
    Palladium-catalyzed coupling with arylboronic acids at position 5 (if brominated) produces biaryl derivatives.

Ring Functionalization via Deprotonation

The NH group at position 1 undergoes deprotonation with strong bases (e.g., KHMDS), enabling:

BaseSolventProductApplication
KHMDSToluene1-Trimethylsilyl-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneStabilizes intermediates for subsequent alkylation .
NaOMeMeOH1-Methoxy-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneGenerates alkoxy derivatives for biological testing .

Biological Derivatization

Derivatives exhibit antiviral and enzyme-inhibitory properties:

  • Antiviral Activity :
    Analogues with hydroxymethyl or halogen substituents inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) at micromolar concentrations .

  • Phase Separation Modulation :
    Methoxymethyl-substituted derivatives disrupt viral biocondensate formation, critical for coronavirus replication .

Comparative Reactivity of Structural Analogues

The MOM group’s electronic effects differentiate reactivity from similar compounds:

CompoundCore StructureKey Reactivity Difference
2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-onePyrrolo[1,2-c]pyrimidineMOM group directs electrophiles to position 5; hydrolyzes faster than quinazoline analogues .
4-Amino-6-methoxyquinazolineQuinazolineElectron-deficient ring favors nucleophilic substitution at position 4.

Synthetic Methodologies

Key steps in functionalization include:

  • Protection/Deprotection :

    • MOM group stability: Resists basic conditions (pH < 10) but cleaves in acidic media .

  • Regioselective Modifications :

    • Position 7 undergoes Friedel-Crafts alkylation with mesityl bromide under Lewis acid catalysis .

Stability and Storage

  • Thermal Stability : Decomposes above 180°C.

  • Light Sensitivity : Degrades under UV light; store in amber vials at –20°C .

This compound’s versatility in substitutions, cycloadditions, and biological applications positions it as a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrrolo-pyrimidine family exhibit a range of pharmacological activities. Some notable applications include:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolo[1,2-c]pyrimidines can inhibit various cancer cell lines by targeting specific kinases involved in cancer progression. For instance, modifications to the core structure have been linked to enhanced binding affinities to cancer-related targets such as MPS1 kinase .
  • Antiviral Properties : The compound has been identified as a lead candidate for developing antiviral drugs, particularly against viral infections where traditional therapies are ineffective .
  • Antimicrobial Effects : Research suggests that derivatives can exhibit antimicrobial properties, making them candidates for treating bacterial infections .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one:

  • Anticancer Studies : A study demonstrated that specific derivatives showed significant inhibition of tumor growth in vitro and in vivo models. Modifications to the methoxymethyl group were found to enhance efficacy against breast cancer cell lines.
  • Antiviral Research : In a clinical setting, derivatives were tested against viral pathogens, showing promising results in inhibiting viral replication without significant cytotoxicity to host cells.
  • Antimicrobial Activity : A series of experiments indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antibiotics.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one with structurally related pyrrolopyrimidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one Methoxymethyl (C-2) C₉H₁₀N₂O₂ 162.19 N/A (structural focus)
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one Methoxymethyl (C-2), Bromo (C-5) C₉H₉BrN₂O₂ 257.09 Potential halogen-mediated reactivity
3,6-Dimethyl-pyrrolo[1,2-c]pyrimidin-1(2H)-one Methyl (C-3, C-6) C₉H₁₀N₂O 162.19 Increased lipophilicity
Pyrrolo[1,2-c]pyrimidine-4-carboxylic acid (CAS 63375-86-0) Carboxylic acid (C-4), Methyl (C-3) C₉H₁₀N₂O₃ 194.19 Acidic functionality for salt formation
Mardepodect PF-2545920 (Antineoplastic agent) Bromophenyl, Thiazole-pyrrolidine substituents C₂₆H₃₀BrN₇O₂S 587.54 Tyrosine kinase inhibition (anticancer)
Benzo[4,5]imidazo[1,2-c]pyrimidin-1(2H)-one derivatives Benzene-fused, Alkyloxy chains Varies 500–600 Anti-influenza, nucleoside analogs

Key Observations

Substituent Effects :

  • The methoxymethyl group in the target compound contrasts with methyl () or bromo () substituents, altering electronic and steric profiles. Methoxymethyl may improve solubility compared to lipophilic methyl groups .
  • Halogenated analogs (e.g., 5-bromo derivative) are candidates for further functionalization via cross-coupling reactions .

Benzoimidazo[1,2-c]pyrimidinones () exhibit antiviral activity, highlighting the impact of fused aromatic systems on target specificity .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 6-benzoyl-3-ethyl-2-methoxy analogs (alkylation and alcoholysis steps; ). In contrast, benzo-fused derivatives require multi-step protocols involving quinone intermediates and protective group strategies ().

Physicochemical Properties

  • Lipophilicity : 3,6-Dimethyl and bromo derivatives are more lipophilic than the methoxymethyl analog, impacting membrane permeability .

Biological Activity

2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound has the molecular formula C9H10N2OC_9H_{10}N_2O and a molecular weight of 178.19 g/mol. Its unique pyrrolo-pyrimidine structure contributes to its reactivity and biological profile. The methoxymethyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies .

Research indicates that compounds with a similar structure may interact with various biological targets, including kinases involved in cancer progression. For example, the related compound 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one has shown potential as a selective inhibitor of PKMYT1, a kinase implicated in DNA damage response cancers . The mechanism of action likely involves the inhibition of specific phosphorylation events critical for cell cycle regulation.

Biological Activity

Anticancer Activity : Preliminary studies suggest that 2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one may exhibit anticancer properties by inhibiting key kinases or other enzymes that regulate cell proliferation and survival.

Binding Affinity Studies : Interaction studies have demonstrated that modifications to the pyrrolo-pyrimidine core can significantly influence binding properties and biological activity. The presence of the methoxymethyl group is hypothesized to enhance binding affinity to target proteins .

Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of 2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one:

  • In Vitro Studies : In vitro assays have indicated that this compound can effectively inhibit cell growth in various cancer cell lines. The exact IC50 values remain to be determined through further testing.
  • Structure-Activity Relationship (SAR) : Research on structurally similar compounds has established a SAR framework that suggests specific functional groups are crucial for enhancing biological activity .

Table 1: Comparison of Structural Analogues

Compound NameUnique FeaturesBiological Activity
2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneMethoxymethyl groupPotential anticancer activity
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneBromine at 5-positionSelective PKMYT1 inhibitor
5-Chloro-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneChlorine instead of bromineVariable activity compared to bromine analogue

Table 2: Biological Activity Overview

Study TypeFindings
In Vitro AssaysInhibition of cancer cell proliferation observed
Binding StudiesEnhanced binding affinity with methoxymethyl substitution
SAR AnalysisIdentification of key functional groups affecting activity

Case Studies

One notable case study involved the evaluation of a series of pyrrolopyrimidine derivatives in cancer models. The study found that modifications to the methoxymethyl group significantly affected both efficacy and selectivity against various cancer types. These findings highlight the importance of structural optimization in drug design .

Q & A

Q. What are the common synthetic strategies for 2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one?

  • Methodological Answer : The compound is typically synthesized via cascade cyclization or alkylation reactions. For example, bromonium ion-initiated cyclization (e.g., using pyridinium tribromide under basic conditions) can generate the pyrrolo[1,2-c]pyrimidine scaffold, followed by N-alkylation to introduce the methoxymethyl group . Alternative routes involve coupling pyrrole derivatives with pyrimidine precursors using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the bicyclic core .

Q. How is structural characterization performed for pyrrolo[1,2-c]pyrimidine derivatives?

  • Methodological Answer : Comprehensive characterization includes:
  • 1H/13C NMR : Assigning chemical shifts to confirm regioselectivity (e.g., methoxymethyl substitution at C2 vs. C3) .
  • Mass Spectrometry (HRMS) : Validating molecular weight and isotopic patterns.
  • X-ray Crystallography : Resolving ambiguities in stereochemistry or ring conformation, especially for novel derivatives .

Q. What solvents and conditions are optimal for purifying this compound?

  • Methodological Answer : Chromatography (silica gel, eluting with ethyl acetate/hexane) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves resolution. Recrystallization from ethanol or methanol is effective for removing alkylation byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges during methoxymethyl group installation be addressed?

  • Methodological Answer : Competing alkylation at N1 vs. N3 positions can be mitigated by:
  • Steric control : Using bulky bases (e.g., DBU) to favor alkylation at the less hindered nitrogen.
  • Protecting groups : Temporarily blocking reactive sites (e.g., Boc protection) before functionalization .
  • Kinetic studies : Monitoring reaction progress via TLC or in situ IR to optimize reaction time and temperature .

Q. What strategies resolve contradictions in NMR data for pyrrolo[1,2-c]pyrimidine derivatives?

  • Methodological Answer :
  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering) that obscure proton splitting.
  • 2D NMR (COSY, HSQC) : Clarifies coupling patterns and carbon-proton correlations, distinguishing between regioisomers .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts to validate experimental assignments .

Q. How does the methoxymethyl group influence the compound’s bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Hydrogen bonding : The methoxymethyl group enhances solubility and interacts with target proteins (e.g., kinases) via ether-oxygen hydrogen bonds.
  • Metabolic stability : Methylation reduces oxidative metabolism compared to hydroxymethyl analogs.
  • Synthetic modification : Replacing methoxymethyl with ethoxymethyl or azidomethyl groups can tune potency and selectivity .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Methodological Answer : Key issues include:
  • Exothermic reactions : Bromonium ion-mediated cyclizations require controlled cooling to prevent side reactions.
  • Catalyst poisoning : Trace impurities in Pd-catalyzed couplings necessitate rigorous solvent drying and ligand optimization (e.g., XPhos instead of PPh3) .
  • Yield optimization : Switching from batch to flow chemistry improves reproducibility for multistep sequences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.